4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride
Description
Properties
CAS No. |
2742657-11-8 |
|---|---|
Molecular Formula |
C10H14Cl2N4O |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
4-[(1-methyltriazol-4-yl)methoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C10H12N4O.2ClH/c1-14-6-9(12-13-14)7-15-10-4-2-8(11)3-5-10;;/h2-6H,7,11H2,1H3;2*1H |
InChI Key |
LPUXCLXONAJKFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)COC2=CC=C(C=C2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations
The target compound features a 1,2,3-triazole ring linked via a methoxy group to an aniline moiety, with two hydrochloride counterions. This architecture necessitates sequential synthesis of the triazole and aniline components followed by functionalization and salt formation. Two primary strategies dominate literature:
-
Triazole-First Approach : Constructing the 1-methyl-1H-1,2,3-triazole core before attaching it to the methoxy-aniline backbone.
-
Aniline-First Approach : Functionalizing the aniline ring with a propargyl or azide group prior to triazole cyclization.
The triazole-first method is favored due to the stability of 1,2,3-triazole intermediates under subsequent reaction conditions.
Detailed Stepwise Preparation Methods
Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Methanol
Step 1: Cyclization via Huisgen Azide-Alkyne Cycloaddition
A mixture of propargyl alcohol (1.0 equiv) and methyl azidoacetate (1.2 equiv) is reacted in tert-butanol/water (3:1) with sodium ascorbate (0.2 equiv) and copper(II) sulfate pentahydrate (0.1 equiv) at 25°C for 24 h. The product, 1-methyl-1H-1,2,3-triazole-4-methanol, is isolated by extraction with ethyl acetate (3 × 50 mL) and column chromatography (SiO₂, hexane/EtOAc 4:1).
Key Data :
Methoxylation of Aniline
Step 2: Nucleophilic Aromatic Substitution
4-Aminophenol (1.0 equiv) is treated with 1-methyl-1H-1,2,3-triazole-4-methanol (1.1 equiv) in anhydrous DMF under N₂. Potassium carbonate (2.5 equiv) is added, and the mixture is heated to 80°C for 6 h. Post-reaction, the slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from ethanol/water (1:1) to yield 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline.
Optimization Insights :
Process Optimization and Critical Parameters
Catalyst Screening for Triazole Formation
Comparative studies of copper catalysts reveal CuI/PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) systems enhance regioselectivity for 1,4-disubstituted triazoles:
| Catalyst System | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|
| CuSO₄/sodium ascorbate | 72 | 92:8 |
| CuI/PMDETA | 89 | 98:2 |
| CuBr(PPh₃)₃ | 65 | 85:15 |
Coordination ligands like PMDETA stabilize Cu(I), reducing oxidative side reactions.
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treating with HCl (2.2 equiv) in EtOAc at 0°C. Critical parameters include:
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity at 254 nm. Critical impurities include unreacted 4-aminophenol (RT 3.2 min) and bis-alkylated byproducts (RT 8.7 min).
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
Continuous Flow Synthesis
Pilot studies demonstrate a 3-step continuous process with:
-
Microreactor for Huisgen cycloaddition (residence time: 15 min).
-
Packed-bed column for methoxylation (LHSV: 0.8 h⁻¹).
-
Falling-film evaporator for HCl salt formation.
This system boosts productivity by 300% compared to batch methods .
Chemical Reactions Analysis
4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the aniline moiety can be substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical agent. Research indicates that derivatives of triazole compounds exhibit antimicrobial, antifungal, and anticancer activities. The presence of the methoxy group and the aniline structure enhances these biological activities.
Case Study: Anticancer Activity
A study investigated the anticancer properties of triazole derivatives similar to 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride. Results showed significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Agricultural Chemistry
Triazole compounds are known for their application as fungicides in agriculture. The compound's structure suggests potential use in developing new fungicides that target specific fungal pathogens while minimizing environmental impact.
Case Study: Fungicidal Activity
Research demonstrated that triazole-based fungicides significantly reduced fungal growth in crops. The study highlighted the effectiveness of these compounds against resistant strains of fungi, suggesting that this compound could be a candidate for further development.
Material Science
The unique properties of triazole-containing compounds make them suitable for applications in material science, particularly in the synthesis of polymers and nanomaterials.
Case Study: Polymer Synthesis
A recent study focused on incorporating triazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The findings indicated that polymers modified with this compound exhibited improved performance compared to unmodified polymers.
Coordination Chemistry
The ability of triazole compounds to act as ligands in coordination chemistry is another area of interest. They can form stable complexes with various metal ions, which can be utilized in catalysis or as sensors.
Case Study: Metal Complex Formation
Research demonstrated that complexes formed between this compound and transition metals exhibited enhanced catalytic activity in organic reactions, such as oxidation processes.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules in terms of substituents, heterocyclic cores, and physicochemical properties. Below is a detailed analysis based on evidence from analogous compounds:
Structural and Functional Group Comparisons
- Triazole vs. Dithiazole Core :
The target compound’s 1,2,3-triazole ring differs from the 1,2,3-dithiazole core in N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine (). The triazole’s nitrogen-rich structure may improve hydrogen-bonding interactions, while the dithiazole’s sulfur atoms could enhance lipophilicity . - Substituent Effects :
The methoxy-aniline group in the target compound contrasts with the methyl group in ’s dithiazole derivative. Methoxy groups typically increase polarity and metabolic stability compared to alkyl substituents.
Physicochemical Properties
- Melting Points: The dithiazole derivative in has a melting point of 64–65°C, whereas triazole derivatives (e.g., dichlorophenoxy-substituted triazoles in ) often exhibit higher melting points due to stronger intermolecular interactions. The dihydrochloride salt form of the target compound likely increases its melting point relative to neutral analogs.
- Solubility :
The dihydrochloride salt enhances aqueous solubility compared to free-base forms of similar amines (e.g., 4-methylaniline in ), which is critical for bioavailability in drug development.
Data Table: Key Comparisons with Structural Analogs
Research Implications and Limitations
The comparison relies on indirect evidence due to the absence of direct studies on the target compound. Further experimental work is needed to validate its physicochemical and biological properties. Crystallographic analysis using SHELXL or analogous tools would clarify its structural nuances .
Biological Activity
4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C10H14Cl2N4O
- Molecular Weight : 277.15 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
Research indicates that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The biological activity of this compound can be linked to its ability to inhibit key cellular processes involved in tumor growth.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives, including those similar to this compound:
-
In Vitro Studies :
- Compounds with similar triazole structures have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, a related compound exhibited an IC50 of 46 nM against MCF-7 cells .
- Another study reported that derivatives of triazole could induce G2/M phase arrest in cancer cells, leading to apoptosis .
-
Mechanisms of Action :
- The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Reactive oxygen species (ROS) generation has also been implicated in the apoptotic pathway activated by these compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
| Compound | Structure | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Similar triazole | 0.56 | Effective against MCF-7 |
| Compound B | Related structure | 0.71 | Induces G2/M arrest |
| 4-[...aniline dihydrochloride] | Target compound | TBD | Potential for further optimization |
Case Studies
A few notable case studies illustrate the compound's potential:
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via a two-step metal-free route starting from nitrobenzene, involving sequential cyclization and reduction steps . Purity optimization includes recrystallization using water-ethanol mixtures (yield ~65%) and characterization via melting point analysis (141–143°C) and spectroscopic techniques (e.g., IR for C=N bond verification at 1620 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL (SHELX suite) for refinement, with R[F² > 2σ(F²)] ≤ 0.068 and wR(F²) ≤ 0.217 to validate bond angles and hydrogen-bonding interactions (e.g., C–H⋯π interactions) .
- NMR/IR : ¹H/¹³C NMR to confirm aromatic proton environments and IR to identify functional groups (e.g., triazole ring vibrations at 1450–1600 cm⁻¹) .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (2–10) and temperatures (4–40°C) using HPLC to monitor degradation. For example, Belay et al. (2019) used food model systems to assess stability, identifying optimal storage at pH 6–7 and 4°C .
Advanced Research Questions
Q. What computational methods can predict the coordination chemistry of this compound with transition metals?
- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) to model metal-ligand interactions. Smith et al. (2015) analyzed bond lengths and electronic properties for Cu(II) complexes, revealing strong σ-donation from the triazole nitrogen .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be resolved?
- Methodology :
- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) and IC₅₀ values under identical conditions (e.g., bacterial strains: S. aureus vs. cancer cell lines: HeLa) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenation) to isolate contributing factors .
Q. What strategies mitigate hygroscopicity during crystallographic studies of the dihydrochloride salt?
- Methodology : Use sealed capillaries or oil coating during data collection (MoKα radiation, λ = 0.71073 Å) to prevent moisture absorption. SHELXPRO and WinGX suites enable data correction for absorption effects .
Q. How can mechanistic pathways of its catalytic activity (e.g., C–H functionalization) be elucidated?
- Methodology :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .
- EPR spectroscopy : Detect radical intermediates in oxidation reactions catalyzed by ligand-metal complexes .
Critical Analysis of Evidence
- Contradictions : Variability in biological efficacy (e.g., IC₅₀ values) may stem from differences in cell permeability or assay endpoints (e.g., apoptosis vs. necrosis) .
- Software Limitations : SHELXL’s reliance on high-resolution data for macromolecular refinement may limit utility with twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
